1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-12-3-1-10(2-4-12)9-15-7-5-11(6-8-15)13(16)17/h1-4,11H,5-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJJEFFBTUTEBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405144 | |
| Record name | 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193538-25-9 | |
| Record name | 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Potential biological activity of 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid
An In-Depth Technical Guide to Investigating the Potential Biological Activity of 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid
Authored by: Senior Application Scientist, Gemini AI
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide outlines a comprehensive strategy for the elucidation of the potential biological activities of the novel compound, this compound. Based on a thorough analysis of its structural motifs—the N-benzylpiperidine core and the piperidine-4-carboxylic acid scaffold—we have identified several high-probability biological targets. This document provides the scientific rationale and detailed experimental protocols for investigating the compound's potential as an acetylcholinesterase inhibitor, a GABA uptake inhibitor, a sigma receptor ligand, and a monoamine transporter modulator. The proposed workflows are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor and reproducibility.
Introduction and Rationale
The piperidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including analgesic, anti-inflammatory, and anticancer agents.[1][2] The specific compound of interest, this compound, combines two key pharmacophores: the N-benzylpiperidine moiety and the piperidine-4-carboxylic acid backbone. The N-benzylpiperidine structure is found in compounds targeting the central nervous system, such as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease and antagonists for the α7 nicotinic acetylcholine receptor.[3][4] The piperidine-4-carboxylic acid framework is a known component of inhibitors of the gamma-aminobutyric acid (GABA) transporter, suggesting a potential role in modulating inhibitory neurotransmission.[5][6]
The presence of a fluorine atom on the benzyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Given these structural features, a systematic investigation into the biological activity of this compound is warranted. This guide provides a roadmap for such an investigation, focusing on the most probable biological targets.
Hypothesized Biological Targets and Experimental Workflows
Based on the structural analysis of this compound, we propose the following primary biological targets for investigation:
-
Acetylcholinesterase (AChE): Potential for Alzheimer's disease therapeutics.
-
GABA Transporters (GATs): Potential for epilepsy and anxiety disorders.
-
Sigma Receptors (σ₁ and σ₂): Potential for neuropsychiatric and neurodegenerative disorders.
-
Monoamine Transporters (DAT, NET, SERT): Potential for mood disorders and ADHD.
The following sections detail the experimental workflows to assess the compound's activity at each of these targets.
Investigating Acetylcholinesterase (AChE) Inhibition
Rationale: The N-benzylpiperidine moiety is a key structural feature of donepezil, a well-established AChE inhibitor used in the treatment of Alzheimer's disease.[7] The structural similarity suggests that this compound may also exhibit inhibitory activity against AChE. A recent study on N-benzyl piperidine derivatives highlighted their potential as dual inhibitors of HDAC and AChE for Alzheimer's disease.[3]
Experimental Workflow for AChE Inhibition Assay
Caption: Workflow for determining AChE inhibitory activity.
Detailed Protocol for AChE Inhibition Assay (Ellman's Method)
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of acetylcholinesterase (from electric eel) in phosphate-buffered saline (PBS), pH 8.0.
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in PBS.
-
Prepare a solution of acetylthiocholine iodide (ATCI) in PBS.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of various concentrations of the test compound.
-
Add 140 µL of PBS and 20 µL of DTNB solution.
-
Add 20 µL of AChE solution and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
To determine the mechanism of inhibition, perform kinetic studies by varying the substrate concentration and creating a Lineweaver-Burk plot.
-
Expected Data and Interpretation
| Compound | IC₅₀ (µM) for AChE | Mechanism of Inhibition |
| This compound | To be determined | To be determined |
| Donepezil (Positive Control) | ~0.02 | Non-competitive |
A low IC₅₀ value would indicate potent inhibition of AChE. The Lineweaver-Burk plot will reveal whether the inhibition is competitive, non-competitive, or uncompetitive.
Investigating GABA Uptake Inhibition
Rationale: The piperidine-4-carboxylic acid scaffold is a core component of tiagabine, a selective GABA transporter 1 (GAT-1) inhibitor used as an anticonvulsant.[6][8] This structural similarity strongly suggests that this compound could also inhibit GABA uptake. Investigating this activity is crucial for understanding its potential effects on GABAergic neurotransmission.
Experimental Workflow for GABA Uptake Assay
Caption: Workflow for assessing GABA uptake inhibition.
Detailed Protocol for [³H]GABA Uptake Assay
-
Cell Culture:
-
Culture cell lines stably expressing the desired GABA transporter subtype (e.g., HEK293-GAT-1).
-
Plate the cells in 24-well plates and grow to confluence.
-
-
Uptake Assay:
-
Wash the cells with Krebs-Ringer-HEPES buffer.
-
Pre-incubate the cells with various concentrations of this compound for 10 minutes at 37°C.
-
Initiate the uptake by adding a solution containing a mixture of unlabeled GABA and [³H]GABA.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
-
Data Analysis:
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition of [³H]GABA uptake for each compound concentration.
-
Determine the IC₅₀ value by non-linear regression analysis.
-
Expected Data and Interpretation
| Compound | GAT-1 IC₅₀ (µM) | GAT-2 IC₅₀ (µM) | GAT-3 IC₅₀ (µM) | BGT-1 IC₅₀ (µM) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Tiagabine (Positive Control) | ~0.1 | >100 | >100 | >100 |
Selective inhibition of a specific GAT subtype, particularly GAT-1, would suggest potential as an anticonvulsant or anxiolytic agent.
Investigating Sigma Receptor Binding
Rationale: The piperidine scaffold is a common feature in many high-affinity sigma receptor ligands.[9][10] Both sigma-1 (σ₁) and sigma-2 (σ₂) receptors are implicated in a variety of CNS disorders, including psychosis, pain, and neurodegeneration.[11] Therefore, evaluating the binding affinity of this compound to these receptors is a critical step in characterizing its pharmacological profile.
Experimental Workflow for Sigma Receptor Binding Assay
Caption: Workflow for assessing monoamine transporter inhibition.
Detailed Protocol for Monoamine Uptake Assay
The protocol is analogous to the GABA uptake assay described in section 4.2, with the following modifications:
-
Use cell lines expressing the dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).
-
Use the corresponding radiolabeled neurotransmitter: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
Expected Data and Interpretation
| Compound | DAT IC₅₀ (µM) | NET IC₅₀ (µM) | SERT IC₅₀ (µM) |
| This compound | To be determined | To be determined | To be determined |
| GBR-12909 (DAT selective) | ~0.01 | >1 | >1 |
| Desipramine (NET selective) | >1 | ~0.001 | >1 |
| Fluoxetine (SERT selective) | >1 | >1 | ~0.01 |
Potent and selective inhibition of DAT and/or NET would suggest potential therapeutic value for ADHD or depression.
Summary and Future Directions
This guide provides a structured and scientifically grounded approach to characterizing the biological activity of this compound. The proposed experiments will systematically evaluate its potential as an acetylcholinesterase inhibitor, a GABA uptake inhibitor, a sigma receptor ligand, and a monoamine transporter modulator. Positive results in any of these assays will warrant further investigation, including in vivo efficacy studies in relevant animal models of disease. The multi-target potential of this compound, suggested by its hybrid structure, makes it a compelling candidate for further drug discovery and development efforts.
References
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Wikipedia. (2024). Tiagabine. Retrieved from [Link]
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ChemBK. (2024). n-boc-4-(4'-fluoro) benzyl-4-piperidine carboxylic acid. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Retrieved from [Link]
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Wikipedia. (2023). 4-Benzylpiperidine. Retrieved from [Link]
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PubMed Central. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. Retrieved from [Link]
-
ResearchGate. (2022). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. Retrieved from [Link]
-
PubMed. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Retrieved from [Link]
-
PubMed Central. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]
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PubMed. (2016). N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists. Retrieved from [Link]
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PubMed. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Retrieved from [Link]
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ACS Publications. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Retrieved from [Link]
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PubMed Central. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Retrieved from [Link]
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PubMed. (1992). Novel piperidine sigma receptor ligands as potential antipsychotic drugs. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of N-benzylpiperidine derivatives. Retrieved from [Link]
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ACS Publications. (2022). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Retrieved from [Link]
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PubMed. (1999). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. Retrieved from [Link]
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RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]
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ResearchGate. (2019). Some sigma receptor ligands. Retrieved from [Link]
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An In-depth Technical Guide to 1-(4-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride
Introduction
1-(4-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride is a derivative of piperidine-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous structural motif found in a vast array of pharmaceuticals and biologically active compounds, valued for its favorable pharmacokinetic properties and its ability to interact with various biological targets. The introduction of a 4-fluorobenzyl group to the piperidine nitrogen and the presence of a carboxylic acid at the 4-position create a molecule with potential applications as a versatile building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, tailored for researchers, scientists, and professionals in the field of drug discovery.
Physicochemical Properties
The hydrochloride salt of 1-(4-fluorobenzyl)piperidine-4-carboxylic acid enhances its stability and aqueous solubility, which are advantageous characteristics for handling and for various research applications.[1] While specific experimental data for the hydrochloride salt is not widely published, the properties can be reliably inferred from the free base and related structures.
| Property | Value | Source |
| CAS Number | 193538-25-9 (for free base) | N/A |
| Molecular Formula | C₁₃H₁₆FNO₂ · HCl | Calculated |
| Molecular Weight | 273.73 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred |
| Melting Point | >300 °C (for parent piperidine-4-carboxylic acid) | [2] |
| Solubility | Soluble in water | [1][3] |
Synthesis and Characterization
The synthesis of 1-(4-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride is typically achieved through the N-alkylation of piperidine-4-carboxylic acid or its ester precursor. A common and effective method is reductive amination.
Synthetic Workflow
Caption: Synthetic workflow for 1-(4-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride.
Detailed Experimental Protocol
Materials:
-
Piperidine-4-carboxylic acid
-
4-Fluorobenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1 equivalent) and 4-fluorobenzaldehyde (1.1 equivalents) in a mixture of dichloromethane and methanol.
-
Reductive Amination: To the stirring solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature. The use of sodium triacetoxyborohydride is advantageous as it is a mild and selective reducing agent for this transformation.[4]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification of the Free Base: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-(4-fluorobenzyl)piperidine-4-carboxylic acid. The crude product can be purified by column chromatography on silica gel if necessary.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent such as diethyl ether or isopropanol. To this solution, add a solution of hydrochloric acid (1.1 equivalents) in the same solvent dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield 1-(4-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride as a white to off-white solid.
Spectroscopic Characterization (Predicted)
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (br s, 1H, COOH), 10.5 (br s, 1H, NH⁺), 7.4-7.2 (m, 4H, Ar-H), 4.2 (s, 2H, Ar-CH₂), 3.5-3.3 (m, 2H, piperidine-H), 3.1-2.9 (m, 2H, piperidine-H), 2.7-2.5 (m, 1H, piperidine-H), 2.2-2.0 (m, 2H, piperidine-H), 1.9-1.7 (m, 2H, piperidine-H). The proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically in the 10-12 ppm region.[2]
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 175.0 (C=O), 163.0 (d, J=245 Hz, C-F), 132.0 (d, J=8 Hz, Ar-C), 130.0 (d, J=3 Hz, Ar-C), 116.0 (d, J=21 Hz, Ar-C), 60.0 (Ar-CH₂), 52.0 (piperidine-C), 42.0 (piperidine-C), 28.0 (piperidine-C).
-
IR (KBr, cm⁻¹): 3400-2500 (broad O-H and N-H stretch), 2950 (C-H stretch), 1710 (C=O stretch), 1600, 1510 (C=C aromatic stretch), 1220 (C-F stretch). The O-H stretching absorption is typically very broad due to hydrogen bonding.[2]
-
Mass Spectrometry (ESI+): m/z 238.1234 [M+H]⁺ (for the free base).
Biological Significance and Applications
The 1-(4-fluorobenzyl)piperidine-4-carboxylic acid moiety serves as a valuable scaffold in the design of novel therapeutic agents. The piperidine ring is a key component in many centrally acting drugs, and its derivatives have shown a wide range of biological activities.[5]
Potential Therapeutic Areas
-
Neuroscience: Piperidine derivatives are well-established as precursors in the synthesis of analgesics and psychoactive agents.[1] The conformational rigidity of the piperidine ring allows for specific interactions with neurotransmitter receptors.
-
Antimicrobial Agents: The piperidine nucleus is a core structure in several known antifungal agents.[4] Derivatives of 1-benzylpiperidine have been investigated for their antifungal and antibacterial properties.
-
Enzyme Inhibition: The carboxylic acid group can act as a key binding element to the active sites of various enzymes. For instance, piperidine derivatives have been explored as inhibitors of enzymes like MenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase) in Mycobacterium tuberculosis, which is a potential target for new anti-TB drugs.[6]
Structure-Activity Relationship Insights
The introduction of a fluorine atom on the benzyl ring can significantly influence the compound's properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[7] The 4-fluoro substitution pattern is often employed to block para-hydroxylation, a common metabolic pathway for aromatic rings. The carboxylic acid group provides a handle for further chemical modification, allowing for the synthesis of a library of amides, esters, and other derivatives to explore structure-activity relationships.
Safety and Handling
Based on the safety data for the free base and related compounds, 1-(4-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride should be handled with care in a well-ventilated area.[3] It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
Conclusion
1-(4-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride is a promising building block for the development of new chemical entities with potential therapeutic applications. Its synthesis is straightforward, and its structural features, including the piperidine core, the 4-fluorobenzyl group, and the carboxylic acid moiety, provide a versatile platform for medicinal chemists. Further research into the specific biological activities and mechanism of action of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
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Al-Mokadem, M., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 13(5), 593-604. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3159620, 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid. Retrieved from [Link]
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Nayak, S. K., et al. (2021). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega, 6(48), 32937–32944. Available at: [Link]
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Stadler, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of Fungi, 7(10), 820. Available at: [Link]
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Chemistry--A European Journal, 19(27), 8676-8694. Available at: [Link]
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Nithiya, A., Karthik, C. S., & Jayabharathi, J. (2011). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Brazilian Journal of Pharmaceutical Sciences, 47(4), 791-801. Available at: [Link]
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Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
- Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
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Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Available at: [Link]
- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
ResearchGate. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. Available at: [Link]
- Sanchez-Sancho, F., & Herrandón, B. (1998). Piperidine: synthesis, reactions and applications. Recent Research Developments in Organic Chemistry, 2, 293-324.
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Methodological & Application
The Synthetic Utility of 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid: A Guide for Medicinal Chemists and Drug Discovery Professionals
Introduction: A Privileged Scaffold in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of approved therapeutics and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a "privileged scaffold" for engaging with biological targets. When functionalized with a carboxylic acid, the piperidine moiety offers a versatile handle for further chemical elaboration, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties.
This guide focuses on 1-(4-fluoro-benzyl)-piperidine-4-carboxylic acid , a valuable building block for the synthesis of novel bioactive molecules. The presence of the 4-fluorobenzyl group can enhance metabolic stability and introduce favorable interactions with protein targets, such as hydrogen bonding and halogen bonding. The carboxylic acid functionality serves as a key reactive site for derivatization, allowing for the construction of amides, esters, and other functional groups commonly found in drug molecules.
This document provides detailed protocols for the synthesis of this compound and its subsequent application in the preparation of key intermediates for drug discovery programs. The methodologies are presented with an emphasis on the underlying chemical principles and practical considerations for successful execution in a research setting.
Physicochemical Properties and Characterization Data
A comprehensive understanding of the physicochemical properties of a building block is essential for its effective use in synthesis. The table below summarizes key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆FNO₂ | [Calculated] |
| Molecular Weight | 237.27 g/mol | [Calculated] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Solubility | Soluble in polar organic solvents (e.g., MeOH, DMSO) | [General knowledge] |
Expected Spectroscopic Data:
While a publicly available, comprehensive set of characterization data for this specific molecule is limited, the following are the expected spectroscopic features based on its structure and data from analogous compounds.
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorobenzyl group (two doublets, or a multiplet resembling a doublet of doublets), a singlet for the benzylic methylene protons, and multiplets for the piperidine ring protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The spectrum will display signals for the aromatic carbons (with characteristic C-F coupling), the benzylic methylene carbon, the piperidine ring carbons, and the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm).
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid (2500-3300 cm⁻¹), a strong C=O stretching vibration (around 1700-1725 cm⁻¹), and C-F stretching vibrations in the fingerprint region.[1]
-
Mass Spectrometry: The mass spectrum (e.g., ESI+) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 238.12.
Synthesis of this compound
The synthesis of the title compound can be efficiently achieved in a three-step sequence starting from the commercially available piperidine-4-carboxylic acid. This strategy involves initial protection of the carboxylic acid as an ester, followed by N-alkylation, and concluding with ester hydrolysis.
Figure 1: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of N-benzylpiperidine derivatives.
Step 1: Esterification of Piperidine-4-carboxylic acid
-
Rationale: The carboxylic acid is converted to its ethyl ester to prevent it from interfering with the subsequent N-alkylation step. Thionyl chloride is a convenient reagent for this transformation, proceeding through an acid chloride intermediate.
-
Procedure:
-
To a stirred solution of piperidine-4-carboxylic acid (1.0 eq) in absolute ethanol (5-10 mL per gram of starting material), cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Allow the reaction to cool to room temperature and then concentrate under reduced pressure to remove the solvent and excess thionyl chloride.
-
The crude product, piperidine-4-carboxylic acid ethyl ester hydrochloride, can be used directly in the next step or can be purified by recrystallization.
-
Step 2: N-Alkylation with 4-Fluorobenzyl bromide
-
Rationale: This is a standard nucleophilic substitution reaction where the secondary amine of the piperidine ring displaces the bromide from 4-fluorobenzyl bromide. A base, such as potassium carbonate, is required to neutralize the hydrobromic acid formed during the reaction and to deprotonate the piperidine nitrogen.
-
Procedure:
-
Dissolve the crude piperidine-4-carboxylic acid ethyl ester hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile or DMF (10-20 mL per gram).
-
Add potassium carbonate (3.0 eq) and 4-fluorobenzyl bromide (1.1 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, or until TLC analysis indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to afford this compound ethyl ester.
-
Step 3: Hydrolysis of the Ethyl Ester
-
Rationale: The final step is the saponification of the ethyl ester to yield the desired carboxylic acid. This is a base-catalyzed hydrolysis reaction.
-
Procedure:
-
Dissolve the purified ethyl ester (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 or 2:1 ratio).
-
Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Once the hydrolysis is complete, remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify with 1M HCl to a pH of approximately 5-6.
-
The product will precipitate as a white solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Applications in Organic Synthesis
This compound is a versatile intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery. The carboxylic acid moiety can be readily converted into other functional groups, such as amides and alcohols, which are common pharmacophoric elements.
Application 1: Amide Bond Formation for the Synthesis of Bioactive Carboxamides
The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry. This compound can be coupled with a wide variety of amines to generate a library of carboxamides for biological screening. A common and effective method for this transformation is the use of a carbodiimide coupling agent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of an activating agent like HOBt (1-hydroxybenzotriazole).
Figure 2: General scheme for amide bond formation.
Protocol 2: General Procedure for EDC/HOBt Mediated Amide Coupling
-
Rationale: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. HOBt traps the activated acid as an HOBt-ester, which is more stable and reacts cleanly with the amine to form the amide bond.
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for the pre-activation of the carboxylic acid.
-
Add the desired amine (1.1 eq) and a tertiary amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the desired amide.
-
Application 2: Reduction to the Corresponding Alcohol
The carboxylic acid can be reduced to the primary alcohol, [1-(4-fluoro-benzyl)piperidin-4-yl]methanol. This alcohol can serve as a precursor for the synthesis of ethers, esters, or can be oxidized to the corresponding aldehyde. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄).
Figure 3: Reduction of the carboxylic acid to the primary alcohol.
Protocol 3: Reduction of this compound to [1-(4-Fluoro-benzyl)piperidin-4-yl]methanol
-
Rationale: Lithium aluminum hydride is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed during the workup to liberate the alcohol.
-
Procedure:
-
To a stirred suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams. This is known as the Fieser workup.
-
Stir the resulting mixture at room temperature for 30 minutes, during which a granular precipitate of aluminum salts will form.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude alcohol.
-
The product can be purified by column chromatography on silica gel if necessary.
-
Conclusion
This compound is a highly valuable and versatile building block in the field of drug discovery. Its straightforward synthesis and the reactivity of its carboxylic acid group allow for the facile generation of diverse libraries of compounds for biological evaluation. The protocols outlined in this guide provide a solid foundation for the synthesis and application of this important intermediate, enabling researchers to accelerate their drug discovery efforts.
References
- General principles of infrared spectroscopy are widely documented in organic chemistry textbooks.
- The synthesis of N-benzyl-4-piperidinecarboxaldehyde from 4-piperidinecarboxylic acid is described in Chinese Patent CN111484444A.
- The use of EDC/HOBt for amide coupling is a standard procedure in peptide and medicinal chemistry.
- The reduction of carboxylic acids with LiAlH₄ is a fundamental transformation in organic synthesis, detailed in many standard textbooks and protocols.
- The application of piperidine-based scaffolds in the synthesis of bioactive molecules is extensively reviewed in the medicinal chemistry liter
Sources
1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid as a scaffold in medicinal chemistry
An In-Depth Guide to 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic Acid as a Scaffold in Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" — molecular frameworks that can be systematically modified to interact with a variety of biological targets — is a cornerstone of efficient medicinal chemistry. This compound has emerged as such a scaffold, garnering significant attention for its versatile structural features and broad therapeutic potential.[1] This compound elegantly combines three key pharmacophoric elements: a conformationally restricted piperidine ring, a versatile carboxylic acid handle, and a metabolically stabilized 4-fluorobenzyl group.
The piperidine moiety is a ubiquitous structural motif in numerous approved drugs, valued for its ability to orient substituents in precise three-dimensional space and improve physicochemical properties such as solubility. The carboxylic acid group serves as a critical interaction point, capable of forming strong hydrogen bonds or salt bridges with biological targets.[2][3] Furthermore, it provides a convenient chemical handle for combinatorial library synthesis, most commonly through amide bond formation.[4] The introduction of a fluorine atom onto the benzyl group is a classic medicinal chemistry strategy to enhance metabolic stability and modulate electronic properties, potentially improving binding affinity and pharmacokinetic profiles.
This guide provides a comprehensive overview of the synthesis, derivatization, and application of the this compound scaffold, offering detailed protocols and insights for researchers in drug development.
Physicochemical and Structural Properties
A thorough understanding of the molecule's intrinsic properties is fundamental to its application in drug design.
| Property | Value |
| Molecular Formula | C₁₃H₁₆FNO₂ |
| Molecular Weight | 237.27 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 238963-71-6 |
| LogP (calculated) | ~1.5 - 2.5 |
| pKa (Carboxylic Acid) | ~4.0 - 5.0 |
Note: Calculated values can vary based on the algorithm used.
The scaffold's structure presents three primary points for diversification, allowing for a systematic exploration of the chemical space to optimize biological activity.
Caption: Key diversification points of the scaffold.
Synthesis and Derivatization Protocols
The utility of a scaffold is directly linked to the robustness and efficiency of its synthesis and subsequent derivatization.
Protocol 1: Synthesis of this compound
This protocol details the synthesis via reductive amination, a common and efficient method for N-alkylation of secondary amines. The starting material is piperidine-4-carboxylic acid (isonipecotic acid).
Workflow Overview:
Sources
Application of 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid in CNS Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of novel therapeutics for Central Nervous System (CNS) disorders has identified the modulation of synaptic neurotransmitter levels as a key strategy. Within this framework, 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid emerges as a compound of significant interest. Its structural motif, featuring a piperidine core, is prevalent in a multitude of CNS-active agents. This technical guide provides a comprehensive overview of the rationale and methodologies for evaluating this compound as a potential modulator of key CNS targets, with a particular focus on the Glycine Transporter 1 (GlyT1). We will detail protocols for its synthesis, in vitro characterization, and in vivo assessment, offering a roadmap for researchers to explore its therapeutic potential in disorders such as schizophrenia.
Introduction: The Piperidine Scaffold and the Glutamatergic Hypothesis of Schizophrenia
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the CNS.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space allow for potent and selective interactions with a variety of biological targets.[1] The N-benzyl piperidine motif, in particular, is a versatile tool for fine-tuning both the efficacy and physicochemical properties of drug candidates.[1]
The therapeutic focus of this guide is on schizophrenia, a debilitating psychiatric disorder characterized by positive, negative, and cognitive symptoms. While the "dopamine hypothesis" has historically dominated the understanding and treatment of schizophrenia, the "glutamate dysfunction hypothesis" has gained significant traction.[2] This hypothesis posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission, contributes significantly to the pathophysiology of schizophrenia, especially the cognitive and negative symptoms that are poorly addressed by current antipsychotics.[2][3]
One promising strategy to enhance NMDA receptor function is to increase the synaptic concentration of glycine, an obligatory co-agonist at the NMDA receptor.[2] The Glycine Transporter 1 (GlyT1) is a key regulator of synaptic glycine levels, and its inhibition has been shown to potentiate NMDA receptor activity.[4] Consequently, GlyT1 inhibitors are being actively pursued as a novel therapeutic approach for schizophrenia.[2][5] The structural features of this compound make it a compelling candidate for investigation as a GlyT1 inhibitor.
Mechanistic Rationale: Targeting GlyT1 for NMDA Receptor Modulation
Glycine acts as an essential co-agonist at the NMDA receptor, meaning that the receptor requires the binding of both glutamate and glycine to become fully active. GlyT1, located on glial cells surrounding the synapse, is responsible for the reuptake of glycine from the synaptic cleft, thereby controlling its availability to bind to NMDA receptors.
By inhibiting GlyT1, this compound is hypothesized to increase the extracellular concentration of glycine in the vicinity of the NMDA receptor. This elevated glycine level would lead to greater occupancy of the glycine binding site on the NMDA receptor, thereby potentiating its function in response to glutamate. This enhanced glutamatergic signaling is expected to ameliorate the cognitive and negative symptoms associated with NMDA receptor hypofunction in schizophrenia.
Signaling Pathway: GlyT1 Inhibition and NMDA Receptor Potentiation
Caption: Proposed mechanism of action for this compound.
Experimental Section: Protocols and Methodologies
Synthesis of this compound
A detailed, step-by-step protocol for the synthesis of the title compound is provided below. This synthesis is based on established methods for the N-alkylation of piperidine derivatives.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis via Reductive Amination
-
Dissolution: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and dichloromethane.
-
Aldehyde Addition: To the stirred solution, add 4-fluorobenzaldehyde (1.1 eq).
-
pH Adjustment: Adjust the pH of the reaction mixture to approximately 5-6 using glacial acetic acid. This is crucial for the formation of the iminium intermediate.
-
Reducing Agent Addition: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. The choice of a mild reducing agent is important to selectively reduce the iminium ion in the presence of the aldehyde.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Adjust the pH to neutral or slightly basic with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane (3 x 50 mL). The choice of solvent will depend on the polarity of the product.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Evaluation
3.2.1. GlyT1 Inhibition Assay (Radiolabeled Glycine Uptake)
This assay directly measures the ability of the test compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT1.
Protocol 2: [³H]Glycine Uptake Assay
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human GlyT1 in a suitable growth medium. Plate the cells in 96-well plates and grow to confluence.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Assay Initiation: On the day of the assay, wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of the test compound or vehicle for 15-30 minutes at 37°C.
-
Radiolabel Addition: Initiate the uptake reaction by adding a solution containing [³H]glycine (final concentration typically in the low micromolar range) and unlabeled glycine.
-
Incubation: Incubate the plate for a predetermined time (e.g., 10-20 minutes) at 37°C. The incubation time should be within the linear range of glycine uptake.
-
Assay Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]glycine.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial cell lysis reagent). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
3.2.2. Electrophysiology: Modulation of NMDA Receptor-Mediated Currents
This functional assay assesses the ability of the compound to potentiate NMDA receptor-mediated currents in brain slices, providing a direct measure of its effect on glutamatergic neurotransmission.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology in Acute Hippocampal Slices
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) using a vibratome in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).[6][7] A protective recovery method using an NMDG-based aCSF can enhance slice viability.[6]
-
Incubation: Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
Recording Setup: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at a rate of 2-3 mL/min.[8] Visualize neurons in the CA1 pyramidal cell layer using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Whole-Cell Recording: Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons in voltage-clamp mode. The internal solution should contain a cesium-based solution to block potassium channels and isolate NMDA receptor currents.
-
NMDA Current Isolation: Pharmacologically isolate NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by including antagonists for AMPA/kainate receptors (e.g., NBQX) and GABA-A receptors (e.g., picrotoxin) in the aCSF.
-
Baseline Recording: Record a stable baseline of NMDA receptor-mediated EPSCs evoked by electrical stimulation of the Schaffer collateral pathway.
-
Compound Application: Bath-apply this compound at a known concentration and continue to record the evoked NMDA receptor-mediated EPSCs.
-
Data Analysis: Measure the amplitude of the NMDA receptor-mediated EPSCs before and after the application of the test compound. An increase in the EPSC amplitude in the presence of the compound would indicate potentiation of NMDA receptor function.
In Vivo Evaluation
3.3.1. Pharmacokinetic Profiling
Before conducting efficacy studies, it is essential to determine the pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, and most importantly, its ability to cross the blood-brain barrier (BBB).
3.3.2. Animal Models of Schizophrenia
Several animal models are used to study the cognitive and negative symptoms of schizophrenia. The NMDA receptor antagonist-induced models are particularly relevant for evaluating compounds that target the glutamatergic system.[3]
-
Phencyclidine (PCP) or Ketamine-Induced Cognitive Deficits: Acute or sub-chronic administration of NMDA receptor antagonists like PCP or ketamine in rodents induces behavioral abnormalities that mimic the cognitive deficits and negative symptoms of schizophrenia.[3][4]
3.3.3. Behavioral Assays for Antipsychotic-like Activity
Protocol 4: Novel Object Recognition (NOR) Test
This test assesses recognition memory, a cognitive domain often impaired in schizophrenia.
-
Habituation: Individually habituate rodents to the testing arena (an open-field box) for a set period over several days.
-
Training (Familiarization) Phase: Place the animal in the arena with two identical objects and allow it to explore for a defined period (e.g., 5-10 minutes).
-
Inter-trial Interval: After the training phase, return the animal to its home cage for a specific delay period (e.g., 1-24 hours).
-
Testing Phase: Place the animal back into the arena, where one of the familiar objects has been replaced with a novel object.
-
Data Collection: Videotape the session and score the time the animal spends exploring each object. Exploration is typically defined as sniffing or touching the object with the nose.
-
Data Analysis: Calculate a discrimination index (DI) as (time exploring novel object - time exploring familiar object) / (total exploration time). A higher DI indicates better recognition memory. The ability of this compound to reverse a PCP-induced deficit in the DI would suggest pro-cognitive effects.
Protocol 5: Social Interaction Test
This test evaluates social withdrawal, a negative symptom of schizophrenia.[9]
-
Habituation: Habituate the test animal to a three-chambered social interaction arena.
-
Sociability Phase: Place the test animal in the central chamber and allow it to explore all three chambers, one of which contains a novel, unfamiliar "stranger" animal in a wire cage, while the other contains an empty cage.
-
Social Novelty Phase: In the subsequent phase, a second, novel "stranger" animal is placed in the previously empty cage.
-
Data Collection: Record the time the test animal spends in each chamber and the time it spends actively sniffing each wire cage.
-
Data Analysis: Healthy animals typically spend more time with the stranger animal than the empty cage (sociability) and more time with the novel stranger than the familiar one (social novelty). A reversal of PCP-induced deficits in these measures by the test compound would indicate potential efficacy against negative symptoms.
Data Presentation and Interpretation
Quantitative data from the in vitro and in vivo assays should be presented in a clear and concise manner.
Table 1: In Vitro Activity Profile of this compound
| Assay | Parameter | Value |
| GlyT1 Inhibition | IC₅₀ (µM) | TBD |
| NMDA Receptor Potentiation | % Increase in EPSC Amplitude at 10 µM | TBD |
| Selectivity vs. GlyT2 | IC₅₀ (µM) | TBD |
| Selectivity vs. GABA Transporters | IC₅₀ (µM) | TBD |
TBD: To be determined experimentally.
Table 2: In Vivo Efficacy in a Rodent Model of Schizophrenia
| Behavioral Test | Model | Treatment Group | Outcome Measure | Result |
| Novel Object Recognition | PCP-induced deficit | Vehicle + PCP | Discrimination Index | TBD |
| Compound + PCP | Discrimination Index | TBD | ||
| Social Interaction | PCP-induced deficit | Vehicle + PCP | Time with Stranger 1 | TBD |
| Compound + PCP | Time with Stranger 1 | TBD |
TBD: To be determined experimentally.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel CNS therapeutics targeting the glutamatergic system. The protocols detailed in this guide provide a robust framework for its synthesis, in vitro characterization as a GlyT1 inhibitor, and in vivo evaluation for antipsychotic-like and pro-cognitive effects.
Future studies should focus on establishing a clear structure-activity relationship (SAR) for this chemical series to optimize potency, selectivity, and pharmacokinetic properties. Investigating the off-target activity profile is also crucial to ensure a favorable safety profile. Successful preclinical development of compounds from this class could lead to novel treatment options for the debilitating cognitive and negative symptoms of schizophrenia.
References
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PubMed. 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. [Link]
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PubMed. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. [Link]
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ResearchGate. Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. [Link]
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MDPI. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. [Link]
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National Center for Biotechnology Information. Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder?. [Link]
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ACS Publications. Synthesis and Evaluation of Benzylic 18F-Labeled N-Biphenylalkynyl Nipecotic Acid Derivatives for PET Imaging of GABA Transporter 1. [Link]
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PubMed. An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm. [Link]
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National Center for Biotechnology Information. An Overview of Animal Models Related to Schizophrenia. [Link]
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YouTube. Brain slice electrophysiology video protocol. [Link]
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PubMed. Antiallodynic action of 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methyoxyphenyl)-4-piperidinol (NNC05-2090), a betaine/GABA transporter inhibitor. [Link]
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National Center for Biotechnology Information. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices. [Link]
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BioIVT. Cryopreserved Hepatocyte Uptake Transporter Assay. [Link]
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IntechOpen. Protocol for obtaining rodent brain slices for electrophysiological recordings or neuroanatomical studies. [Link]
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PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link]
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National Center for Biotechnology Information. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]
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MDPI. Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. [Link]
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National Center for Biotechnology Information. Synthesis and Evaluation of Benzylic 18F-Labeled N-Biphenylalkynyl Nipecotic Acid Derivatives for PET Imaging of GABA Transporter 1. [Link]
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Application Notes & Protocols: Leveraging 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic Acid for Fragment-Based Library Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid as a versatile building block in fragment-based drug discovery (FBDD). We delve into the core attributes of this fragment, detailing its value proposition stemming from the combination of a three-dimensional piperidine scaffold and the electronically distinct 4-fluorobenzyl moiety. This guide offers detailed, field-tested protocols for key chemical transformations—including robust amide couplings and diversity-generating multicomponent reactions—to facilitate the rapid synthesis of novel chemical libraries. The content is structured to provide not only step-by-step instructions but also the underlying scientific rationale, troubleshooting guidance, and methods for downstream characterization, ensuring both practical utility and scientific rigor.
Introduction: The Strategic Value of the Fragment
In the landscape of modern drug discovery, fragment-based approaches have become a cornerstone for identifying novel lead compounds.[1][2] The success of FBDD hinges on the quality and diversity of the fragment library, with a growing emphasis on moving beyond flat, aromatic systems to explore three-dimensional chemical space.[3][4] The piperidine ring is a quintessential example of a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and its ability to project substituents into distinct vectors.[5][6]
This compound is a fragment of particular interest for several compelling reasons:
-
The 3D Piperidine Core: It provides a rigid, non-planar scaffold that can effectively probe the complex topology of protein binding sites, often leading to improved binding affinity and selectivity compared to flat aromatic fragments.[1][2]
-
The Carboxylic Acid Handle: This functional group is an ideal attachment point for library synthesis. It is readily activated for a variety of chemical reactions, most notably amide bond formation, which is one of the most utilized reactions in medicinal chemistry.[7]
-
The 4-Fluorobenzyl Group: The introduction of a fluorine atom onto the benzyl ring is a classic medicinal chemistry strategy.[8] Fluorine's high electronegativity can modulate the pKa of the piperidine nitrogen, influence metabolic stability by blocking potential sites of oxidation, and engage in favorable orthogonal dipole-dipole or hydrogen bond interactions within a target binding site.[9][10][11] The N-benzyl group itself is a common motif in drug discovery, known for its potential to form crucial cation-π interactions with target proteins.[12]
This fragment, therefore, represents a pre-validated starting point, combining a desirable 3D shape with functional handles for diversification and a substituent known to confer advantageous pharmacological properties.
Caption: Key features of the this compound fragment.
Physicochemical Properties
A summary of the key physicochemical properties of the title fragment is provided below. These values are crucial for ensuring that library members derived from this fragment adhere to the principles of fragment-based design, such as the "Rule of Three."
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆FNO₂ | [13] |
| Molecular Weight | 237.27 g/mol | [13] |
| CAS Number | 193538-25-9 | [14] |
| Appearance | White to off-white solid | N/A |
| cLogP (Calculated) | ~2.0 - 2.5 | N/A |
| Topological Polar Surface Area | 40.54 Ų | N/A |
Application in Library Synthesis: Core Protocols
This section details validated protocols for utilizing this compound as a central building block for library generation. The focus is on robust and versatile reactions amenable to parallel synthesis.
Caption: Workflow for generating diverse libraries from the core fragment.
Protocol 1: Amide Coupling via EDC/HOBt Activation
Amide bond formation is the most direct and widely used method for elaborating this fragment. The use of a carbodiimide coupling agent like EDC, in conjunction with an additive like HOBt, provides a reliable method that minimizes side reactions and is amenable to a wide range of amine coupling partners.[15][16]
Objective: To synthesize a library of amides by coupling the title fragment with a diverse set of primary and secondary amines.
Materials:
-
This compound
-
Amine of interest (e.g., aniline, benzylamine, morpholine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
To a clean, dry reaction vial, add this compound (1.0 eq, e.g., 50 mg).
-
Add the amine of interest (1.1 eq).
-
Dissolve the mixture in anhydrous DCM (approx. 0.2 M concentration).
-
Add HOBt (1.2 eq) to the solution.
-
Add DIPEA (2.0 eq) to the reaction mixture. This is particularly important if the amine is used as a hydrochloride salt.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Scientist's Notes (The "Why"):
-
Why EDC/HOBt? Carboxylic acids and amines will preferentially undergo an acid-base reaction to form a non-reactive ammonium carboxylate salt.[16] EDC acts as a dehydrating agent, activating the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this unstable intermediate to form an activated ester, which is less prone to side reactions (like N-acylurea formation) and reacts cleanly with the amine to form the amide bond.[15]
-
Why DIPEA? DIPEA is a non-nucleophilic base used to scavenge the HCl produced if EDC hydrochloride is used and to deprotonate any amine hydrochloride salts, freeing the nucleophilic amine.
-
Why 0 °C? The initial activation with EDC is exothermic. Starting at a lower temperature helps to control the reaction rate and minimize the formation of byproducts.
Caption: Simplified mechanism of amide coupling using EDC and HOBt.
Protocol 2: Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a powerful multicomponent reaction (MCR) that allows for the rapid generation of complex, peptide-like molecules from four simple starting materials in a single step.[17] By using our fragment as the carboxylic acid component, a vast and diverse library can be synthesized with high efficiency.
Objective: To generate a library of α-acylamino amides using the title fragment, an amine, an aldehyde (or ketone), and an isocyanide.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine)
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde)
-
Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
-
Methanol (MeOH) or Trifluoroethanol (TFE) as solvent
Step-by-Step Protocol:
-
In a reaction vial, dissolve this compound (1.0 eq) and the chosen amine (1.0 eq) in methanol (approx. 0.5 M).
-
Stir the mixture for 10 minutes at room temperature.
-
Add the aldehyde (1.0 eq) to the mixture and stir for an additional 20 minutes to facilitate imine formation.
-
Add the isocyanide (1.0 eq) to the reaction mixture. Caution: Isocyanides are volatile and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Seal the vial and stir the reaction at room temperature for 48-72 hours.
-
Monitor the reaction by LC-MS. The product will have a molecular weight corresponding to the sum of the four components minus two molecules of water.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash chromatography or preparative HPLC to yield the desired Ugi product.
Scientist's Notes (The "Why"):
-
Why an MCR? MCRs like the Ugi reaction are highly convergent and atom-economical, making them ideal for library synthesis.[18] With four points of diversity, one can generate thousands of unique compounds from a relatively small set of starting materials.
-
Reaction Mechanism: The reaction proceeds through the initial formation of an iminium ion from the amine and aldehyde. This is then attacked by the nucleophilic isocyanide to form a nitrilium ion intermediate. This key intermediate is then trapped by the carboxylate of our fragment in an irreversible Mumm rearrangement to yield the final stable α-acylamino amide product.[17][19]
-
Solvent Choice: Methanol is a standard solvent and generally works well. For less reactive components, Trifluoroethanol (TFE) can accelerate the reaction due to its higher polarity and ability to stabilize the ionic intermediates.
Characterization of Library Compounds
Validation of the synthesized library is critical. A combination of analytical techniques should be employed to confirm the structure and assess the purity of each compound.
| Technique | Purpose | Expected Observations for a Successful Amide Coupling Product |
| LC-MS | Purity assessment and molecular weight confirmation. | A major peak in the chromatogram with the correct [M+H]⁺ mass ion in the mass spectrum.[20] |
| ¹H NMR | Structural confirmation. | Disappearance of the carboxylic acid proton (broad singlet, ~12 ppm). Appearance of a new amide N-H proton (if applicable). Characteristic signals for the piperidine ring protons (typically δ 1.0-4.0 ppm) and the aromatic protons of the fluorobenzyl group and the coupled amine.[6][20] |
| ¹³C NMR | Structural confirmation. | Appearance of a new amide carbonyl carbon signal (typically δ 165-175 ppm). |
| FTIR | Functional group confirmation. | Presence of a strong C=O stretch for the amide (approx. 1630-1680 cm⁻¹).[6] |
Safety and Handling
As a standard laboratory chemical, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[14][21]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.[22] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[21]
Conclusion
This compound is a high-value fragment for modern drug discovery campaigns. Its inherent three-dimensionality, coupled with a versatile carboxylic acid handle and the beneficial properties of the fluorobenzyl group, makes it an exceptional starting point for the synthesis of diverse and medicinally relevant compound libraries. The robust protocols for amide coupling and Ugi multicomponent reactions provided herein offer reliable and efficient pathways for researchers to rapidly explore the chemical space around this privileged scaffold, accelerating the journey from fragment hit to lead candidate.
References
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The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
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Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. (2026). ACS Publications. Retrieved January 24, 2026, from [Link]
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The role of fluorine in medicinal chemistry. (2007). Taylor & Francis Online. Retrieved January 24, 2026, from [Link]
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Piperidine ring-containing secondary metabolites from a variety of sources. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]
- Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid. (n.d.). Google Patents.
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Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). PubMed Central. Retrieved January 24, 2026, from [Link]
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Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Retrieved January 24, 2026, from [Link]
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The Pictet-Spengler Reaction Updates Its Habits. (2016). PubMed Central. Retrieved January 24, 2026, from [Link]
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Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. (n.d.). Der Pharma Chemica. Retrieved January 24, 2026, from [Link]
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Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. (2024). National Institutes of Health. Retrieved January 24, 2026, from [Link]
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2011). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). MDPI. Retrieved January 24, 2026, from [Link]
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Understanding the Applications of 4-Fluorobenzyl Bromide in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 24, 2026, from [Link]
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Synthesis of selected 3D fragments. (2021). ResearchGate. Retrieved January 24, 2026, from [Link]
- Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid. (n.d.). Google Patents.
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N‐Benzyl piperidine Fragment in Drug Discovery. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. Retrieved January 24, 2026, from [Link]
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Synthesis, characterization and antimicrobial activity of piperidine derivatives. (2016). ResearchGate. Retrieved January 24, 2026, from [Link]
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Ugi Four-Component Reactions Using Alternative Reactants. (2023). Semantic Scholar. Retrieved January 24, 2026, from [Link]
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Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved January 24, 2026, from [Link]
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Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. (2023). PubMed Central. Retrieved January 24, 2026, from [Link]
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The role of fluorine in medicinal chemistry. (2007). PubMed. Retrieved January 24, 2026, from [Link]
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Synthesis, Characterization and biological study of Piperidine Derivatives. (n.d.). Academia.edu. Retrieved January 24, 2026, from [Link]
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Design, modular synthesis and screening of 58 shape-diverse 3-D fragments. (2025). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. (2016). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. (2021). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. Retrieved January 24, 2026, from [Link]
-
The Many Roles for Fluorine in Medicinal Chemistry. (2006). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. (2023). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. (2023). MDPI. Retrieved January 24, 2026, from [Link]
-
Ugi Reaction Synthesis of Oxindole–Lactam Hybrids as Selective Butyrylcholinesterase Inhibitors. (2021). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Use of carboxylic acid alternatives in the Ugi-4CR. (2023). ResearchGate. Retrieved January 24, 2026, from [Link]
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Application Note: A Detailed Protocol for the Synthesis of 1-(4-Fluorobenzyl)piperidine-4-carboxylic acid Hydrochloride
Abstract
This application note provides a comprehensive, step-by-step experimental procedure for the synthesis of 1-(4-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride, a valuable building block in pharmaceutical research and drug development. The described methodology utilizes a highly efficient and selective reductive amination reaction, followed by salt formation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and explaining the rationale behind key experimental choices to ensure reproducibility and success.
Introduction
1-(4-Fluorobenzyl)piperidine-4-carboxylic acid and its derivatives are important scaffolds in medicinal chemistry. The piperidine moiety is a common feature in many biologically active compounds, and its functionalization allows for the exploration of diverse chemical space in the pursuit of novel therapeutics. The title compound, in its hydrochloride salt form, offers improved solubility and handling properties, making it particularly suitable for further synthetic transformations and biological screening.
The synthetic strategy detailed herein is centered around the reductive amination of piperidine-4-carboxylic acid (isonipecotic acid) with 4-fluorobenzaldehyde. This reaction is a cornerstone of amine synthesis due to its high efficiency and broad functional group tolerance. The choice of sodium triacetoxyborohydride as the reducing agent is pivotal; it is a mild and selective hydride donor that is particularly effective for the reduction of iminium ions formed in situ, while being less reactive towards the aldehyde and carboxylic acid functionalities present in the starting materials.[1][2]
Reaction Scheme
Figure 1: Overall reaction scheme for the synthesis of 1-(4-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis, from the initial reaction setup to the isolation of the final product.
Caption: Experimental workflow for the synthesis of 1-(4-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| Piperidine-4-carboxylic acid (Isonipecotic acid) | ≥98% | Sigma-Aldrich | 498-94-2 |
| 4-Fluorobenzaldehyde | 98% | Acros Organics | 459-57-4 |
| Sodium triacetoxyborohydride | 97% | Alfa Aesar | 56553-60-7 |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Fisher Scientific | 75-09-2 |
| Diethyl ether, anhydrous | ≥99.7% | VWR Chemicals | 60-29-7 |
| Hydrochloric acid, 2.0 M solution in diethyl ether | Sigma-Aldrich | 7647-01-0 | |
| Sodium bicarbonate (NaHCO₃) | ACS grade | J.T. Baker | 144-55-8 |
| Sodium sulfate (Na₂SO₄), anhydrous | ACS grade | EMD Millipore | 7757-82-6 |
Detailed Experimental Protocol
Part A: Reductive Amination - Synthesis of 1-(4-Fluorobenzyl)piperidine-4-carboxylic acid (Free Base)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperidine-4-carboxylic acid (5.00 g, 38.7 mmol, 1.0 equiv).
-
Dissolution: Add anhydrous dichloromethane (100 mL) to the flask. Stir the suspension for 10-15 minutes. Note that isonipecotic acid has limited solubility in dichloromethane, which is acceptable for this reaction.
-
Addition of Aldehyde: To the suspension, add 4-fluorobenzaldehyde (4.80 g, 4.13 mL, 38.7 mmol, 1.0 equiv) via syringe.
-
Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (12.3 g, 58.1 mmol, 1.5 equiv) to the reaction mixture. Causality: Sodium triacetoxyborohydride is added in excess to ensure complete reduction of the intermediate iminium ion. Its mild nature prevents the reduction of the carboxylic acid and the starting aldehyde.[1]
-
Reaction: Seal the flask with a septum and stir the reaction mixture at room temperature (20-25 °C) for 16-24 hours.
-
Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1) or by LC-MS. The disappearance of the 4-fluorobenzaldehyde spot indicates the reaction is nearing completion.
Part B: Work-up and Isolation of the Free Base
-
Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL). Effervescence will be observed due to the neutralization of acetic acid formed from the reducing agent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-(4-fluorobenzyl)piperidine-4-carboxylic acid as a white to off-white solid. The product at this stage is often of sufficient purity for the next step.
Part C: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude free base (assuming quantitative yield from the previous step, ~9.2 g, 38.7 mmol) in anhydrous diethyl ether (150 mL). Gentle warming may be required to achieve complete dissolution.
-
Acidification: While stirring vigorously, add a 2.0 M solution of hydrochloric acid in diethyl ether dropwise until the pH of the solution becomes acidic (test with moist pH paper). Typically, around 21 mL (42 mmol, 1.1 equiv) will be required. Trustworthiness: The use of anhydrous HCl in an organic solvent prevents the incorporation of water into the final product, yielding an anhydrous salt form. Dropwise addition with vigorous stirring ensures uniform salt formation and precipitation.[3]
-
Precipitation and Isolation: A white precipitate will form upon addition of the HCl solution. Continue stirring for 30-60 minutes at room temperature to ensure complete precipitation.
-
Filtration and Washing: Collect the white solid by vacuum filtration. Wash the filter cake with cold anhydrous diethyl ether (3 x 30 mL) to remove any unreacted starting materials or impurities.
-
Drying: Dry the product under high vacuum for 4-6 hours to obtain 1-(4-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride as a white crystalline solid.
Expected Results and Characterization
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Expected Yield | 80-90% |
| Molecular Formula | C₁₃H₁₇ClFNO₂ |
| Molecular Weight | 273.73 g/mol |
| Melting Point | >250 °C (decomposes) |
| ¹H NMR (400 MHz, D₂O) | δ (ppm): 7.4-7.5 (m, 2H, Ar-H), 7.1-7.2 (m, 2H, Ar-H), 4.3 (s, 2H, Ar-CH₂), 3.5-3.6 (m, 2H, piperidine-H), 3.0-3.1 (m, 2H, piperidine-H), 2.5-2.6 (m, 1H, piperidine-H), 2.1-2.2 (m, 2H, piperidine-H), 1.9-2.0 (m, 2H, piperidine-H). |
| ¹³C NMR (101 MHz, D₂O) | δ (ppm): 180.1 (C=O), 163.2 (d, J=245 Hz, C-F), 132.5 (d, J=8 Hz, Ar-C), 128.5 (d, J=3 Hz, Ar-C), 116.5 (d, J=22 Hz, Ar-C), 61.8 (Ar-CH₂), 52.1 (piperidine-C), 42.3 (piperidine-C), 27.8 (piperidine-C). |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All operations should be performed in a well-ventilated fume hood.
-
4-Fluorobenzaldehyde: This compound is a combustible liquid and may cause skin and eye irritation. Avoid inhalation and contact with skin and eyes.
-
Sodium triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable gases upon contact with water. Handle under an inert atmosphere if possible and store in a dry place.
-
Dichloromethane: This is a volatile and potentially carcinogenic solvent. Minimize exposure through inhalation and skin contact.
-
Hydrochloric acid in Diethyl Ether: This is a corrosive and flammable solution. Handle with care and avoid inhalation of vapors. Diethyl ether is extremely flammable and can form explosive peroxides upon standing. Use fresh, stabilized ether.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Tong, W-Q. T., & Whitesell, J. K. (2002). A new method for the preparation of anhydrous solutions of HCl in organic solvents. Tetrahedron Letters, 43(43), 7701-7702. [Link]
-
Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
-
PubChem. Isonipecotic acid. [Link]
-
PubChem. 4-Fluorobenzaldehyde. [Link]
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The Piperidine Scaffold: A Privileged Structure in the Development of Anticancer and Antimicrobial Agents
Introduction: The Enduring Significance of the Piperidine Ring in Medicinal Chemistry
The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and versatile scaffolds in modern drug discovery.[1][2] Its prevalence in over twenty classes of pharmaceuticals, ranging from blockbuster drugs to natural alkaloids, underscores its significance as a privileged structure.[1][3] The inherent structural features of the piperidine ring—its sp3-hybridized carbon atoms affording a flexible, chair-like conformation, and the basic nitrogen atom—provide an ideal framework for designing molecules with favorable pharmacokinetic properties, including enhanced metabolic stability and improved cell membrane permeability.[4] This guide provides an in-depth exploration of the application of piperidine derivatives in two critical therapeutic areas: oncology and infectious diseases. We will delve into the mechanistic underpinnings of their activity, present detailed protocols for their evaluation, and offer insights into the structure-activity relationships that govern their potency.
Part 1: Piperidine Derivatives as Anticancer Agents
The development of novel anticancer therapeutics is a cornerstone of biomedical research. Piperidine derivatives have emerged as a promising class of compounds that target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and metastasis.[5]
Mechanisms of Action: Disrupting the Machinery of Malignancy
Piperidine-containing compounds exert their anticancer effects through a multitude of mechanisms, often by inhibiting key signaling pathways that are dysregulated in cancer cells.
A prominent target is the PI3K/Akt signaling pathway , a critical regulator of cell growth, survival, and proliferation.[5][6] In many cancers, this pathway is constitutively active, driving tumorigenesis. Certain piperidine derivatives have been shown to inhibit components of this pathway, leading to the induction of apoptosis (programmed cell death).[5][7]
-
Induction of Apoptosis: By modulating the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, piperidine derivatives can shift the cellular balance towards cell death.[5] For instance, the piperidine derivative CLEFMA has been reported to induce apoptosis in lung adenocarcinoma cells by increasing the ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein BID.[5]
-
Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.
-
Inhibition of Metastasis: The spread of cancer to distant organs is a major cause of mortality. Some piperidine derivatives have demonstrated the ability to inhibit the migration and invasion of cancer cells.[5]
Below is a diagram illustrating the PI3K/Akt signaling pathway, a key target for many piperidine-based anticancer agents.
Caption: PI3K/Akt Signaling Pathway Inhibition.
Key Piperidine-Based Anticancer Agents
The versatility of the piperidine scaffold has led to the development of numerous derivatives with potent anticancer activity.
| Compound Class/Name | Cancer Target(s) | Key Findings & Efficacy |
| CLEFMA | Lung Adenocarcinoma | Induces apoptosis through the intrinsic pathway.[5] |
| Ribociclib | Metastatic Breast Cancer | Cyclin-Dependent Kinase 4/6 inhibitor.[8] |
| Avapritinib | Gastrointestinal Stromal Tumor | Platelet-derived growth factor receptor alpha inhibitor.[8] |
| Infigratinib | Cholangiocarcinoma | Fibroblast growth factor receptor inhibitor.[8] |
| Entrectinib | Non-small cell lung cancer | ALK, ROS1, and Trk kinase inhibitor.[8] |
| Venetoclax | Chronic Lymphocytic Leukemia | Bcl-2 blocker, promoting apoptosis.[8] |
Application Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[9][10]
Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Piperidine derivative stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells/well) in 100 µL of complete medium.
-
Rationale: The optimal cell number ensures that the cells are in the logarithmic growth phase during the assay, providing a sensitive measure of proliferation.
-
Include wells for "cells only" (positive control for viability) and "medium only" (blank).
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach and resume growth.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the piperidine derivative in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Add fresh medium to the control wells.
-
Rationale: A range of concentrations is crucial to determine the dose-dependent effect of the compound and to calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
-
Incubation with Compound:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) under the same conditions as step 2.
-
-
Addition of MTT Reagent:
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully add 100 µL of the solubilization solution to each well.[9]
-
Gently pipette up and down to ensure complete dissolution of the formazan crystals.
-
Rationale: The formazan crystals are insoluble in aqueous solution and must be dissolved to allow for accurate absorbance measurement.
-
-
Absorbance Measurement:
-
Leave the plate at room temperature in the dark for 2 hours.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of the piperidine derivative compared to the untreated control cells.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
-
Part 2: Piperidine Derivatives as Antimicrobial Agents
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new therapeutic agents. Piperidine derivatives have shown considerable promise as antibacterial and antifungal agents.[3]
Mechanisms of Action: Targeting Microbial Viability
The antimicrobial activity of piperidine derivatives often stems from their ability to disrupt essential cellular structures and processes in microorganisms.
-
Disruption of Cell Membrane Integrity: Many piperidine-based compounds are cationic and can interact with the negatively charged components of bacterial and fungal cell membranes. This interaction can lead to membrane depolarization, increased permeability, and ultimately, leakage of cellular contents and cell death.[11]
-
Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a self-produced matrix, which confers resistance to antibiotics. Some piperidine derivatives have been shown to inhibit the formation of these protective biofilms.[12]
-
Interference with Essential Enzymes: These compounds can also inhibit the activity of enzymes that are crucial for microbial survival, such as those involved in cell wall synthesis.
The following diagram illustrates the disruption of a bacterial cell wall by a piperidine derivative.
Caption: Antimicrobial Mechanism of Piperidine Derivatives.
Key Piperidine-Based Antimicrobial Agents
A number of piperidine derivatives have demonstrated significant activity against a range of pathogenic microbes.
| Compound/Class | Target Microorganism(s) | Key Findings & Efficacy (MIC values) |
| Halogenated Piperidines | S. aureus, B. subtilis, C. albicans | Showed broad-spectrum activity with MICs ranging from 32-512 µg/ml.[13] |
| Piperidin-4-one Thiosemicarbazones | Various bacteria and fungi | Synthesized and evaluated for antimicrobial potential.[14] |
| Sulphonyl Piperidine Derivatives | Aspergillus flavus | Exhibited good antifungal activity.[15] |
| 1,2,5,6-Tetrahydropyridines | Gram-positive and Gram-negative bacteria | Compound 6 showed the best MIC of 0.75 mg/ml against B. subtilis.[3] |
Application Protocol: Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16] The broth microdilution method is a standard technique for determining MIC values.[17][18]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated, and the MIC is determined as the lowest concentration of the agent that inhibits visible growth.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Piperidine derivative stock solution
-
Sterile 96-well round-bottom microtiter plates
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Sterile saline or PBS
-
Multichannel pipette
-
Incubator
Step-by-Step Methodology:
-
Preparation of the Inoculum:
-
From a fresh culture, prepare a suspension of the microorganism in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[17]
-
Rationale: A standardized inoculum is critical for the reproducibility and accuracy of the MIC test.
-
-
Preparation of the Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the piperidine derivative stock solution to the first well of each row to be tested.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution of the compound across the plate by transferring 100 µL from the first well to the second, mixing, and then transferring 100 µL from the second to the third, and so on. Discard the final 100 µL from the last well.
-
This will create a range of concentrations of the piperidine derivative.
-
Rationale: Serial dilution allows for the testing of a wide range of concentrations to pinpoint the exact MIC.
-
-
Inoculation:
-
Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.[17]
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity (growth).
-
The MIC is the lowest concentration of the piperidine derivative at which there is no visible growth.
-
Conclusion: The Future of Piperidine Derivatives in Drug Development
The piperidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent drug-like properties and synthetic tractability make it an attractive starting point for the development of new anticancer and antimicrobial drugs. Future research will likely focus on the synthesis of more complex and highly functionalized piperidine derivatives, the exploration of novel biological targets, and the use of computational methods to guide the design of more potent and selective compounds. The application of the protocols and principles outlined in this guide will be instrumental in advancing these efforts and translating the promise of piperidine derivatives into clinically effective therapies.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 365-371. [Link]
-
Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]
-
Moodley, I., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(25), 624-633. [Link]
-
Gümrükçüoğlu, N., et al. (2009). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 984-988. [Link]
-
Jalageri, M. D., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(26), 15725-15741. [Link]
-
Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 281, 116931. [Link]
-
ResearchGate. (n.d.). Piperidine containing FDA approved drugs. [Link]
- Gowda, B. K. S., et al. (2014). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. International Journal of Pharmaceutical Sciences and Research, 5(10), 4353-4357.
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Biology LibreTexts. (2023). 2.3: The Peptidoglycan Cell Wall. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]
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Al-Shabib, N. A., et al. (2023). Exploring the Potential Mechanism of Action of Piperine against Candida albicans and Targeting Its Virulence Factors. Journal of Fungi, 9(12), 1160. [Link]
-
Clavel, C. M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822. [Link]
-
Kumar, A., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Chemistry & Biology Interface, 10(3), 163-173. [Link]
-
Kumar, A., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Chemistry & Biology Interface, 10(3), 163-173. [Link]
-
Gümrükçüoğlu, N., et al. (2009). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 984-988. [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]
-
Manne, S. R., et al. (2000). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 43(22), 4146-4155. [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
-
Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
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Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. [Link]
-
Oregon State University. (n.d.). Bacteria: Cell Walls – General Microbiology. [Link]
-
Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772447. [Link]
-
Iannelli, P., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]
-
Southeast Asian Fisheries Development Center, Aquaculture Department. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
-
The Bacterial Cell Wall. (n.d.). [Link]
-
ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]
-
BMG LABTECH. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]
-
Wikipedia. (n.d.). Peptidoglycan. [Link]
-
ASM Journals. (n.d.). Peptidoglycan: Structure, Synthesis, and Regulation. [Link]
-
Bio-Rad Antibodies. (n.d.). PI3K/AKT Cell Signaling Pathway. [Link]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid
Technical Support Center: Synthesis of 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with this molecule or similar piperidine derivatives. We will explore the common synthetic challenges, provide in-depth troubleshooting advice in a direct question-and-answer format, and present optimized protocols grounded in established chemical principles. Our goal is to empower you to diagnose issues, mitigate side reactions, and improve the overall efficiency and purity of your synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for synthesizing this compound?
There are two primary, highly effective routes for this synthesis:
-
Direct N-Alkylation: This is a straightforward SN2 reaction involving the nucleophilic attack of the secondary amine of piperidine-4-carboxylic acid (or its ester precursor) on an electrophilic 4-fluorobenzyl halide (bromide or chloride). The reaction is typically mediated by a base in a polar aprotic solvent.[1][2]
-
Reductive Amination: This method involves the condensation of piperidine-4-carboxylic acid with 4-fluorobenzaldehyde to form an intermediate iminium ion, which is then reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the final product.[3]
Q2: Which synthetic route is generally preferred and why?
The choice often depends on the scale, available starting materials, and purification capabilities.
-
Direct N-Alkylation is often preferred for its simplicity and the use of relatively inexpensive bulk reagents. However, it is more susceptible to over-alkylation, leading to the formation of a quaternary ammonium salt, which can complicate purification.
-
Reductive Amination is highly efficient and generally cleaner, with a lower propensity for over-alkylation, making it an excellent choice for achieving high purity, especially on a lab scale.[3] The primary considerations are the cost and moisture sensitivity of the reducing agent.
Q3: What are the most critical parameters to control during the synthesis to ensure high yield and purity?
Regardless of the chosen route, the following parameters are critical:
-
Stoichiometry: Precise control over the molar ratios of reactants is essential. An excess of the alkylating agent in N-alkylation will promote the formation of the quaternary salt byproduct.[2]
-
Temperature: Reaction temperature affects both the rate of the desired reaction and competing side reactions. Exothermic N-alkylation reactions may require cooling to prevent side product formation.[4]
-
Choice of Base/Reducing Agent: The base in N-alkylation must be strong enough to deprotonate the amine but not so strong as to cause other side reactions. For reductive amination, the choice of a mild and selective reducing agent like STAB is crucial to avoid reducing the aldehyde starting material to an alcohol before it can react.
-
Solvent: The solvent must be appropriate for the reaction type (e.g., polar aprotic for SN2 alkylation) and capable of dissolving the reactants.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues you may encounter.
Problem 1: Low Yield in Direct N-Alkylation
Q: My overall yield for the N-alkylation of piperidine-4-carboxylic acid ethyl ester with 4-fluorobenzyl bromide and K₂CO₃ in acetonitrile is consistently below 50%. What are the likely causes?
A: A low yield in this reaction typically points to one of three issues: incomplete reaction, competing side reactions, or product loss during workup.
-
Causality & Explanation:
-
Incomplete Reaction: Piperidine-4-carboxylic acid and its esters can exist as zwitterions or salts, which may have poor solubility in common organic solvents like acetonitrile. Furthermore, potassium carbonate (K₂CO₃) is a heterogeneous base, and its effectiveness can be limited by surface area and mixing efficiency. The reaction may stall if the starting amine is not fully available in the solution to react.
-
Side Reaction (Over-alkylation): The product, this compound ethyl ester, is a tertiary amine and is itself nucleophilic. It can react with a second molecule of 4-fluorobenzyl bromide to form a quaternary ammonium salt.[2] This side reaction consumes both your alkylating agent and your desired product.
-
Workup Issues: The product is a basic amine. If you perform an acidic wash during workup, your product will partition into the aqueous layer as a salt, leading to significant loss.
-
-
Troubleshooting & Solutions:
-
Improve Solubility and Base Efficiency: Switch to a more polar aprotic solvent like DMF, which is known to be effective for such alkylations.[1] Consider using a stronger, more soluble, non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) to ensure the piperidine nitrogen is free and reactive.
-
Minimize Over-alkylation:
-
Use a strict 1.0 to 1.1 equivalent of the 4-fluorobenzyl bromide.
-
Add the alkylating agent slowly and portion-wise or via a syringe pump to the reaction mixture. This keeps the instantaneous concentration of the alkylating agent low, favoring the reaction with the more abundant secondary amine over the tertiary amine product.
-
-
Optimize Workup: After the reaction, perform a basic workup. Quench the reaction with water and extract with a solvent like ethyl acetate. Wash the organic layer with brine, not acid. This ensures your product remains in its free base form in the organic layer.
-
Problem 2: Stubborn Impurity Detected by LC-MS
Q: I've successfully synthesized the target compound, but my LC-MS analysis shows a persistent impurity with a mass of [M+108]+ relative to my product. What is this impurity and how do I eliminate it?
A: This mass difference (+108 g/mol ) corresponds precisely to an additional 4-fluorobenzyl group (C₇H₆F). This is the classic signature of the quaternary ammonium salt formed by over-alkylation.
-
Causality & Explanation: The desired tertiary amine product reacts with another equivalent of 4-fluorobenzyl halide. This is a common issue in the N-alkylation of secondary amines.[2] Because the resulting quaternary salt is ionic, it has very different polarity and solubility compared to your product, often making it difficult to remove by standard silica gel chromatography, where it may streak or remain at the baseline.
-
Troubleshooting & Solutions:
-
Prevention (Best Approach): Follow the preventative measures described in Problem 1, specifically the slow addition of a slight excess (no more than 1.1 equivalents) of the alkylating agent.
-
Purification Strategy:
-
pH-Controlled Extraction: The quaternary salt is permanently charged, whereas your product (a tertiary amine with a carboxylic acid) is zwitterionic and has a defined isoelectric point. You can exploit this. Dissolve the crude mixture in water/ethyl acetate. Adjust the pH to ~3-4 with dilute HCl. Your product may precipitate or remain in the aqueous layer, while the more water-soluble quaternary salt will be enriched in the aqueous phase. Separate the layers, re-adjust the pH of the aqueous layer to its isoelectric point (~pH 6-7) to precipitate the pure product, then filter.
-
Ion-Exchange Chromatography: For difficult separations, use of an ion-exchange resin can be highly effective at capturing the charged quaternary salt while allowing the neutral (at its isoelectric point) product to elute.
-
-
Problem 3: Inconsistent Results with Reductive Amination
Q: When using reductive amination with 4-fluorobenzaldehyde and sodium triacetoxyborohydride (STAB), my yields are variable, and TLC shows unreacted aldehyde and a new, more polar spot. What's going wrong?
A: Inconsistent results in reductive amination often trace back to issues with iminium ion formation or the reducing agent itself.
-
Causality & Explanation:
-
Inefficient Iminium Formation: The reaction proceeds via the formation of an iminium ion from the condensation of the amine and aldehyde. This step is pH-sensitive and often requires mild acidic catalysis (e.g., acetic acid) to proceed efficiently. Without it, the initial condensation can be slow and incomplete.
-
Reducing Agent Decomposition: STAB is a mild and selective reducing agent, but it is moisture-sensitive. If exposed to atmospheric moisture or wet solvents, it will decompose, losing its reducing power.
-
Aldehyde Over-reduction: The new polar spot on TLC is likely 4-fluorobenzyl alcohol. This forms if the STAB reduces the aldehyde directly before it has a chance to condense with the amine. This is more common with less selective or more powerful reducing agents (like NaBH₄), but can occur with STAB if the iminium formation is too slow.
-
-
Troubleshooting & Solutions:
-
Ensure Anhydrous Conditions: Use dry solvents (e.g., anhydrous dichloroethane or THF) and handle the STAB quickly in a dry environment.
-
Catalyze Iminium Formation: Add a small amount of acetic acid (0.5-1.0 equivalents) to the reaction mixture before adding the reducing agent. This will catalyze the condensation step, ensuring the iminium ion is readily available for reduction.
-
Control Reaction Sequence: It is best practice to stir the amine, aldehyde, and acetic acid together for a short period (e.g., 30-60 minutes) to allow for pre-formation of the iminium ion before adding the STAB portion-wise. Monitor the disappearance of the aldehyde by TLC.
-
Section 3: Recommended Synthetic Protocols
Protocol 1: Direct N-Alkylation of Ethyl Piperidine-4-carboxylate
This protocol uses the ester form of the piperidine starting material, which generally has better solubility. The final step is saponification to yield the carboxylic acid.
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add ethyl piperidine-4-carboxylate (1.0 eq.), N,N-diisopropylethylamine (DIPEA, 1.5 eq.), and anhydrous acetonitrile (or DMF) (approx. 0.1 M concentration).
-
Addition of Alkylating Agent: Begin stirring the mixture. Using a syringe pump, add 4-fluorobenzyl bromide (1.05 eq.) dropwise over 1 hour at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ (2x) followed by brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.
-
Saponification: Dissolve the crude ester in a mixture of THF/Methanol (1:1). Add a 2M aqueous solution of NaOH (2.0 eq.) and stir at 40 °C for 4 hours or until the ester is fully consumed (monitor by TLC).
-
Purification: Cool the mixture to room temperature and concentrate to remove the organic solvents. Dilute with water and wash with methyl tert-butyl ether (MTBE) to remove any non-polar impurities. Carefully adjust the pH of the aqueous layer to ~6.5 with 1M HCl. The product will precipitate as a white solid. Filter the solid, wash with cold water, and dry under vacuum.
Protocol 2: One-Pot Reductive Amination
This protocol is direct and often provides a cleaner crude product.
-
Setup: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 eq.) and 4-fluorobenzaldehyde (1.1 eq.) in anhydrous 1,2-dichloroethane (DCE) or THF. Add glacial acetic acid (1.0 eq.).
-
Iminium Formation: Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise over 20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Let the reaction stir at room temperature for 8-12 hours until the starting materials are consumed (monitor by TLC or LC-MS).
-
Workup & Purification: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases. Separate the layers. Extract the aqueous layer with dichloromethane (DCM) (2x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The resulting solid can often be purified by recrystallization from a suitable solvent system like ethanol/water.
Section 4: Visualization of Pathways and Side Reactions
Diagram 1: Key Synthetic Pathways
Caption: Comparison of the two primary synthetic routes to the target molecule.
Diagram 2: Mechanism of Over-Alkylation Side Reaction
Caption: The desired N-alkylation versus the competing over-alkylation side reaction.
Section 5: Summary of Common Impurities
| Impurity Name | Structure Sketch | Likely Origin | Recommended Analytical Method |
| Piperidine-4-carboxylic acid | Piperidine ring with COOH at C4 | Unreacted starting material | LC-MS, ¹H NMR (absence of benzyl signals) |
| 4-Fluorobenzyl halide/aldehyde | Fluorophenyl ring with CH₂Br or CHO | Unreacted starting material | GC-MS, TLC (visualized with KMnO₄ stain) |
| 4-Fluorobenzyl alcohol | Fluorophenyl ring with CH₂OH | Over-reduction of 4-fluorobenzaldehyde in reductive amination | LC-MS, ¹H NMR (distinct CH₂OH signal) |
| Quaternary Ammonium Salt | Product + additional 4-fluorobenzyl group on the nitrogen | Over-alkylation of the tertiary amine product | LC-MS (M+108 peak), ¹H NMR (complex aromatic region) |
References
-
Jadhav, S. B., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. National Institutes of Health. [Link]
-
Zhang, L., et al. (2021). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry. [Link]
-
Singh, S., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry. [Link]
- Sichuan Sainande Technology Co Ltd. (2013). Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
- Sichuan Sainande Technology Co Ltd. (2012). Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
-
ResearchGate. (2002). Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. ChemInform. [Link]
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Levin, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
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ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
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Technical Support Center: Purification of 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique purification challenges presented by this molecule. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot effectively and achieve high purity.
The Challenge: A Zwitterionic Nature
This compound possesses both a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid. At its isoelectric point (pI), the molecule exists as a zwitterion, a neutral molecule with both a positive and a negative charge. This dual nature governs its solubility and chromatographic behavior, making purification a non-trivial task. Understanding the pI is critical, as the compound's solubility in aqueous and organic solvents changes dramatically with pH adjustments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the purification of this compound.
Q1: What is the first purification method I should try for my crude product?
For this zwitterionic compound, an acid-base extraction is the most powerful initial purification step.[1] It is highly effective at separating your target compound from non-ionizable (neutral) impurities. The strategy involves selectively moving your compound between an organic phase and an aqueous phase by protonating or deprotonating it.[2]
Q2: I performed an acid-base extraction, but my recovery is very low. What went wrong?
Low recovery often points to issues with pH adjustment or solubility. Here's how to troubleshoot:
-
Incomplete Extraction into Base: When extracting with an aqueous base (like NaHCO₃ or NaOH), ensure the pH is at least 2-3 units above the pKa of the carboxylic acid group to fully form the water-soluble carboxylate salt.[3]
-
Precipitation at the Isoelectric Point: After extraction, you must acidify the aqueous layer to precipitate your product. The key is to adjust the pH carefully to the compound's isoelectric point (pI). At the pI, the zwitterion has its minimum aqueous solubility.[4] Overshooting the pH with too much acid can re-protonate the piperidine nitrogen, forming a water-soluble hydrochloride salt, which will remain in the solution.
-
Troubleshooting Tip: Adjust the pH of the aqueous layer slowly, using a calibrated pH meter. Add acid dropwise and monitor for the point of maximum precipitation. Chilling the solution in an ice bath can further decrease solubility and improve recovery.
Q3: My compound is "oiling out" during recrystallization instead of forming crystals. How can I fix this?
"Oiling out" occurs when the solute comes out of solution above its melting point or as a supersaturated liquid. This is common with impurities present.
-
Reduce the Temperature Gradient: Allow the solution to cool more slowly. A sudden temperature drop (e.g., moving directly from boiling to an ice bath) encourages oiling. Let it cool to room temperature first, and if no crystals form, try scratching the inside of the flask with a glass rod to induce nucleation.
-
Use a Solvent/Anti-Solvent System: If a single solvent is problematic, dissolve your compound in a minimal amount of a good solvent (e.g., methanol, ethanol) while hot. Then, slowly add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble, like water or petroleum ether) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the cloudiness and then allow it to cool slowly.[5]
-
Check for Impurities: Oily impurities can inhibit crystallization. Consider pre-purifying the crude material with a quick acid-base extraction to remove neutral contaminants before attempting recrystallization.
Q4: I'm running a silica gel column, but my compound is showing severe peak tailing. What's the cause and solution?
Peak tailing is a classic problem when purifying basic compounds like piperidine derivatives on acidic silica gel.[6] The basic nitrogen atom interacts strongly and sometimes irreversibly with the acidic silanol groups (Si-OH) on the silica surface.
-
The Solution: You must add a basic modifier to your mobile phase to "compete" for these active sites. A common and effective strategy is to add a small amount of triethylamine (TEA) or ammonia to the eluent system (e.g., 0.5-2% TEA in a Dichloromethane/Methanol mobile phase).[7] This neutralizes the acidic sites on the silica, allowing your compound to elute with a much-improved peak shape.
Q5: My compound won't move off the baseline during silica gel chromatography, even with polar solvents like 100% methanol.
This indicates a very strong, likely ionic, interaction with the silica stationary phase. This happens if your compound is in its zwitterionic or protonated salt form.
-
For Zwitterions: As mentioned in Q4, adding a basic modifier like TEA is crucial.
-
For Salts (e.g., hydrochloride salt): If your compound is a salt, it will be highly polar and may not elute from silica. It's often better to free-base the compound first using an aqueous base wash, extract it into an organic solvent, dry it, and then perform chromatography on the neutral (but basic) form.
-
Consider Reverse-Phase Chromatography: For highly polar or ionic compounds, reverse-phase (C18) HPLC or flash chromatography can be a better option. In this case, an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) is typically added to the mobile phase (e.g., Water/Acetonitrile) to ensure the carboxylic acid is protonated and the amine is in its ammonium salt form, which often leads to better peak shapes on C18 columns.[8][9]
Purification Strategy Decision Workflow
The choice of purification technique depends on the nature of the impurities and the scale of your experiment. This workflow provides a general decision-making framework.
Caption: Decision workflow for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction and Precipitation
This method is ideal for removing neutral organic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basic Extraction: Transfer the solution to a separatory funnel and extract it two to three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) solution of sodium hydroxide (NaOH). The target compound will move into the aqueous layer as its sodium salt.
-
Causality: The base deprotonates the carboxylic acid, forming a water-soluble carboxylate salt, while neutral impurities remain in the organic layer.[2]
-
-
Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring and monitoring with a pH meter. The product will precipitate out as a white solid at its isoelectric point (typically around pH 6-8 for similar compounds).[4][10]
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove any inorganic salts, followed by a small amount of a cold, non-polar organic solvent (like diethyl ether or hexanes) to aid in drying.
-
Drying: Dry the purified solid under high vacuum to remove all residual solvents.
Caption: Workflow for Acid-Base Extraction.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying the solid product obtained from synthesis or after an acid-base extraction.
-
Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your compound in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate) and solvent mixtures. An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[6]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum.
| Solvent System | Application Notes |
| Water / Ethanol | A common choice for zwitterionic compounds. Dissolve in minimal hot water/ethanol, then cool. |
| Isopropanol (IPA) | Can be effective as a single solvent. |
| Acetonitrile (ACN) | Another potential single solvent. Good for moderately polar compounds. |
| Methanol / Diethyl Ether | A solvent/anti-solvent system. Dissolve in methanol, add ether until cloudy, then clarify with methanol and cool. |
| Ethanol / Water | A solvent/anti-solvent system. Dissolve in ethanol, add water until cloudy, then clarify with ethanol and cool. |
Table 1: Suggested Solvent Systems for Recrystallization
Data and Purity Analysis
Always verify the purity of your final product.
-
Thin Layer Chromatography (TLC): A quick method to check for the presence of impurities. Use a mobile phase similar to the one for column chromatography (e.g., 8:2 DCM/MeOH + 1% TEA). A single spot indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% TFA) is a good starting point.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can reveal the presence of solvent or organic impurities.
-
Melting Point (MP): A sharp melting point range is indicative of a pure compound. Impurities will typically broaden and depress the melting point.
References
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OChemTutor. (2020). Acid-Base Extraction Tutorial. YouTube. [Link]
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- Sichuan Sainande Technology Co Ltd. (2013). Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid. CN102442937B.
- Suzhou Honghui Biotechnology Co Ltd. (2020). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. CN111484444A.
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LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]
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Ghahremanpour, M. M., et al. (2023). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry. [Link]
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Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
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ResearchGate. (2015). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]
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ResearchGate. (2020). How to desalt zwitterions?[Link]
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Chromatography Forum. (2004). Separation of zwitter ionic drug molecule. [Link]
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University of Toronto. (n.d.). Acid-Base Extraction. [Link]
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ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?[Link]
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Kumar, N., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry. [Link]
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Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]
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Chromatography Forum. (2006). zwitterionic compounds. [Link]
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Reddit. (2023). Isolation/purification of zwitterionic phospholipid. r/Chempros. [Link]
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ResearchGate. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. [Link]
- Jiangsu Normal University. (2012). Method for preparing 1-benzylpiperidine-4-carboxaldehyde. CN102079720B.
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Bona, C. S., et al. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Orbital: The Electronic Journal of Chemistry. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic Acid and its Halogenated Analogs: A Comparative Analysis
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Halogenation in Modulating Bioactivity
In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, present in a multitude of clinically successful therapeutics.[1][2][3] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal framework for targeting a diverse range of biological entities. The focus of this guide, 1-(4-halobenzyl)-piperidine-4-carboxylic acid, represents a class of compounds with significant potential, particularly as modulators of neurotransmitter transporters. The carboxylic acid moiety at the 4-position can mimic the endogenous ligand, γ-aminobutyric acid (GABA), suggesting a potential interaction with GABA transporters (GATs).[1][4][5]
This guide provides an in-depth comparison of 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid with its chloro, bromo, and iodo analogs. The strategic substitution of a halogen at the para-position of the benzyl ring is a classical medicinal chemistry approach to systematically modulate a compound's physicochemical and pharmacokinetic properties.[5][6][7] Understanding these nuanced differences is paramount for rational drug design and the selection of lead candidates for further development. We will delve into a comparative analysis of their synthetic pathways, physicochemical properties, and expected biological activities, supported by detailed experimental protocols.
Comparative Physicochemical Properties: The Influence of the Halogen Bond
The choice of halogen substituent dramatically influences key physicochemical parameters that govern a molecule's behavior in a biological system. These parameters, including lipophilicity, acidity (pKa), and metabolic stability, are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Fluoro-analog | Chloro-analog | Bromo-analog | Iodo-analog | Rationale for Trend |
| Molecular Weight ( g/mol ) | 237.27 | 253.72 | 298.17 | 345.17 | Direct increase with the atomic mass of the halogen. |
| Calculated logP (cLogP) | ~2.5 | ~2.9 | ~3.1 | ~3.4 | Lipophilicity generally increases down the halogen group due to increasing size and polarizability, outweighing the effect of electronegativity.[3][8][9][10][11][12] |
| Predicted pKa (Piperidine Nitrogen) | ~8.5 | ~8.4 | ~8.4 | ~8.3 | The electron-withdrawing nature of the halobenzyl group slightly decreases the basicity of the piperidine nitrogen compared to an unsubstituted benzyl group. This effect is subtly modulated by the specific halogen.[4][13] |
| Predicted pKa (Carboxylic Acid) * | ~4.2 | ~4.1 | ~4.1 | ~4.1 | The inductive electron-withdrawing effect of the halobenzyl group increases the acidity of the carboxylic acid compared to a non-substituted analog. The differences between the halogens are predicted to be minimal.[13] |
| Metabolic Stability | Highest | High | Moderate | Lowest | The carbon-fluorine bond is exceptionally strong, rendering it highly resistant to metabolic cleavage by cytochrome P450 enzymes. The stability of the carbon-halogen bond decreases down the group, making the iodo-analog the most susceptible to metabolism.[5][6][14][15] |
Synthesis of 1-(4-Halobenzyl)-piperidine-4-carboxylic Acids: A Unified Approach
The synthesis of the target compounds can be efficiently achieved through a standard N-alkylation of a piperidine-4-carboxylic acid ester, followed by hydrolysis. This two-step process is robust and amenable to the synthesis of all four halogenated analogs.
Experimental Protocol: General Synthesis of 1-(4-Halobenzyl)-piperidine-4-carboxylic Acids
Part 1: N-Alkylation of Ethyl Piperidine-4-carboxylate
-
Reaction Setup: To a solution of ethyl piperidine-4-carboxylate (1.0 eq.) in anhydrous acetonitrile (10 mL/mmol) is added anhydrous potassium carbonate (2.0 eq.).
-
Addition of Halobenzyl Halide: The respective 4-halobenzyl bromide (or chloride) (1.1 eq.) is added to the stirred suspension.
-
Reaction Conditions: The reaction mixture is stirred at 60-70°C under a nitrogen atmosphere and monitored by thin-layer chromatography (TLC) until completion (typically 4-8 hours).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude ethyl 1-(4-halobenzyl)-piperidine-4-carboxylate.
Part 2: Hydrolysis of the Ester
-
Saponification: The crude ester from the previous step is dissolved in a mixture of ethanol and water (2:1 v/v). Lithium hydroxide (or sodium hydroxide) (2.0 eq.) is added, and the mixture is stirred at room temperature overnight.
-
Acidification: The reaction mixture is concentrated to remove the ethanol. The remaining aqueous solution is cooled in an ice bath and acidified to pH ~5-6 with 1M hydrochloric acid, resulting in the precipitation of the product.
-
Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the desired 1-(4-halobenzyl)-piperidine-4-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality Behind Experimental Choices:
-
Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for SN2 reactions like N-alkylation.
-
Base: Potassium carbonate is a mild inorganic base sufficient to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.
-
Hydrolysis Conditions: Base-catalyzed hydrolysis (saponification) is a standard and efficient method for converting esters to carboxylic acids. Subsequent acidification protonates the carboxylate to yield the final product.
Caption: Workflow for the [³H]-GABA uptake inhibition assay.
Structure-Activity Relationship (SAR) and Comparative Discussion
While direct comparative biological data for this specific series of compounds is not publicly available, we can infer a likely structure-activity relationship based on established principles of medicinal chemistry.
-
Impact of Lipophilicity: The predicted increase in lipophilicity from the fluoro to the iodo analog is expected to enhance membrane permeability and could lead to increased potency, assuming the primary interaction with the target is hydrophobic. However, excessive lipophilicity can also lead to non-specific binding and reduced aqueous solubility.
-
Role of the Halogen Bond: The ability of chlorine, bromine, and iodine to act as halogen bond donors could facilitate specific interactions with electron-rich residues (e.g., carbonyl oxygens) in the GAT binding pocket, potentially enhancing binding affinity compared to the fluoro analog, which is a poor halogen bond donor.
-
Electronic Effects: The electron-withdrawing nature of the halogens can influence the charge distribution of the aromatic ring and the pKa of the ionizable groups. These subtle electronic perturbations can affect the binding interactions with the target protein.
-
Metabolic Stability and Pharmacokinetics: The superior metabolic stability of the fluoro-analog is a significant advantage for in vivo applications. [5][6][14][15]The other analogs, particularly the bromo- and iodo-derivatives, may be more susceptible to metabolic degradation, potentially leading to shorter half-lives and the formation of active or inactive metabolites.
Conclusion and Future Directions
This guide provides a comprehensive framework for the synthesis and comparative evaluation of this compound and its halogenated analogs. The choice of halogen substituent offers a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of this promising scaffold.
-
The fluoro-analog is anticipated to exhibit the highest metabolic stability, making it an excellent candidate for in vivo studies.
-
The chloro- and bromo-analogs represent a balance between increased lipophilicity and potential for halogen bonding interactions, which may translate to enhanced potency.
-
The iodo-analog , while likely the most lipophilic and a strong halogen bond donor, may face challenges with metabolic stability.
The experimental protocols provided herein offer a robust starting point for researchers to synthesize these compounds and evaluate their biological activity. A systematic investigation of this series, as outlined, will undoubtedly provide valuable insights into the structure-activity relationships governing their interaction with GABA transporters and will guide the rational design of novel and more effective therapeutic agents.
References
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Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. (2019). Request PDF. Available at: [Link]
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A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses Procedure. Available at: [Link]
- Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid. Google Patents.
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Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. PubMed. Available at: [Link]
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A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]
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Physicochemical properties of 4. ResearchGate. Available at: [Link]
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SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC - PubMed Central. Available at: [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. Available at: [Link]
- Synthetic method of 1-(4-bromophenyl) piperidine. Google Patents.
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Structural basis of GABA reuptake inhibition. PMC - PubMed Central. Available at: [Link]
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Comparison of metabolic properties of fluorinated and chlorinated... ResearchGate. Available at: [Link]
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pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]
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Molecular basis of human GABA transporter 3 inhibition. ResearchGate. Available at: [Link]
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Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PMC. Available at: [Link]
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Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. Available at: [Link]
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Structural basis for selective inhibition of human GABA transporter GAT3. bioRxiv. Available at: [Link]
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On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
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Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. NIH. Available at: [Link]
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Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI. Available at: [Link]
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GABA immunoreactivity and 3H-GABA uptake in mucosal epithelial cells of the rat stomach. PubMed. Available at: [Link]
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Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. International Journal of ChemTech Research. Available at: [Link]
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Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. Available at: [Link]
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Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. PubMed. Available at: [Link]
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Lipophilicity Parameters of Analyzed Compounds with the log P Values... ResearchGate. Available at: [Link]
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Evaluation of the Lipophilicity of Angularly Condensed Diquino- and Quinonaphthothiazines as Potential Candidates for New Drugs. PubMed Central. Available at: [Link]
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Establishing a linearly responding [³H]GABA uptake assay in an... ResearchGate. Available at: [Link]
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Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. Available at: [Link]
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Towards better understanding of lipophilicity: Assessment of in silico and chromatographic logP measures for pharmaceutically important compounds by nonparametric rankings. Sci-Hub. Available at: [Link]
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Comparative Phytochemical Profile and Biological Activity of Four Major Medicinal Halophytes from Qassim Flora. MDPI. Available at: [Link]
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Comparative study of 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid and 1-benzylpiperidine-4-carboxylic acid
An In-Depth Comparative Analysis of 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid and 1-benzylpiperidine-4-carboxylic acid for Drug Discovery Applications
Introduction
In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics targeting the central nervous system (CNS) and beyond. Its conformational rigidity and ability to present substituents in defined spatial orientations make it a privileged structure. The N-benzylation of piperidine-4-carboxylic acid, in particular, has given rise to a multitude of compounds with diverse pharmacological profiles. This guide provides a detailed comparative study of two such analogs: 1-benzylpiperidine-4-carboxylic acid and its fluorinated counterpart, this compound.
The strategic introduction of fluorine into drug candidates is a widely employed strategy to modulate key physicochemical and pharmacokinetic properties. This single-atom substitution can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. This guide will delve into the synthesis, comparative physicochemical characterization, and potential biological evaluation of these two compounds, providing researchers, scientists, and drug development professionals with a comprehensive framework for their investigation. We will explore the anticipated impact of the 4-fluoro substitution and provide detailed experimental protocols for a head-to-head comparison.
Chemical Structures
Figure 1: Chemical structures of the two compared molecules.
Synthesis of Target Compounds
The synthesis of both this compound and 1-benzylpiperidine-4-carboxylic acid can be readily achieved through the N-alkylation of piperidine-4-carboxylic acid with the corresponding benzyl halide. A general and robust synthetic protocol is outlined below.
Caption: General synthetic scheme for N-alkylation.
Experimental Protocol: Synthesis of 1-(Substituted-benzyl)-piperidine-4-carboxylic acid
This protocol can be adapted for both target compounds by selecting the appropriate benzyl halide.
Materials:
-
Piperidine-4-carboxylic acid
-
4-Fluorobenzyl bromide or Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (1M)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of piperidine-4-carboxylic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the corresponding benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution to pH 3-4 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure target compound.
Rationale: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction between the secondary amine of the piperidine and the benzyl halide. Potassium carbonate acts as a base to deprotonate the carboxylic acid and neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.
Physicochemical Properties: A Comparative Overview
The introduction of a fluorine atom at the para-position of the benzyl ring is expected to modulate several key physicochemical properties that are critical for drug development.
| Property | This compound | 1-benzylpiperidine-4-carboxylic acid | Expected Impact of Fluorination |
| Molecular Formula | C₁₃H₁₆FNO₂ | C₁₃H₁₇NO₂[1][2] | Addition of one fluorine atom |
| Molecular Weight | 237.27 g/mol | 219.28 g/mol [1][2] | Increase in molecular weight |
| pKa (predicted) | ~3.8 - 4.0 | 4.02 ± 0.20[3] | Likely slight decrease due to electron-withdrawing nature of fluorine |
| LogP (predicted) | Higher than non-fluorinated analog | -0.5[1] | Increase in lipophilicity |
| Aqueous Solubility | Expected to be lower | Soluble in water[4] | Decrease in aqueous solubility |
| Melting Point | Not reported | 169.0-170.5 °C[3] | Likely altered due to changes in crystal packing |
Discussion of Physicochemical Differences
pKa: The electron-withdrawing nature of the fluorine atom is anticipated to slightly decrease the pKa of the carboxylic acid group, making it a slightly stronger acid compared to the non-fluorinated analog. This can influence the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and receptor interactions.
LogP (Lipophilicity): Fluorine is a highly lipophilic atom. Its introduction is expected to increase the overall lipophilicity (LogP) of the molecule. This increased lipophilicity can enhance membrane permeability and potentially lead to better blood-brain barrier penetration. However, excessively high lipophilicity can also lead to increased non-specific binding and metabolic liability.
Aqueous Solubility: Generally, an increase in lipophilicity correlates with a decrease in aqueous solubility. Therefore, this compound is predicted to have lower aqueous solubility than its non-fluorinated counterpart. Poor aqueous solubility can be a significant hurdle in drug development, affecting formulation and bioavailability.
Proposed Experimental Evaluation
To empirically determine and compare the properties of these two compounds, a series of standardized in vitro assays are proposed.
Caption: Proposed experimental workflow for comparative analysis.
Protocol 1: Kinetic Solubility Assay
Rationale: This assay provides a rapid assessment of the aqueous solubility of the compounds, which is a critical parameter for oral bioavailability and formulation development.
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well microplates
-
Plate shaker
-
UV-Vis microplate reader or LC-MS/MS system
Procedure:
-
Prepare a series of dilutions of the 10 mM compound stock in DMSO.
-
Add 2 µL of each dilution to the wells of a 96-well plate in triplicate.
-
Add 198 µL of PBS (pH 7.4) to each well.
-
Seal the plate and shake at room temperature for 2 hours.
-
Analyze the plates directly by nephelometry to detect precipitation, or centrifuge the plates and analyze the supernatant by UV-Vis spectroscopy or LC-MS/MS to determine the concentration of the dissolved compound.
-
The highest concentration at which the compound remains in solution is determined as its kinetic solubility.
Protocol 2: Shake-Flask Method for LogP Determination
Rationale: The octanol-water partition coefficient (LogP) is the standard measure of a compound's lipophilicity. The shake-flask method is the gold-standard for its determination.
Materials:
-
Test compounds
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge tubes
-
Vortex mixer and shaker
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in either the aqueous or organic phase.
-
Add a known volume of the stock solution to a centrifuge tube containing known volumes of both n-octanol and water.
-
Vortex the mixture vigorously for 1 minute and then shake at room temperature for 1-2 hours to ensure equilibrium is reached.
-
Centrifuge the mixture to achieve complete phase separation.
-
Carefully collect aliquots from both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a validated LC-MS/MS method.
-
Calculate the LogP value as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Protocol 3: In Vitro Metabolic Stability Assay
Rationale: This assay assesses the susceptibility of the compounds to metabolism by liver enzymes, providing an early indication of their in vivo clearance. Fluorination can sometimes block sites of metabolism, leading to increased metabolic stability.
Materials:
-
Test compounds
-
Human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Pre-warm a solution of human liver microsomes in phosphate buffer at 37 °C.
-
Add the test compound (final concentration typically 1 µM) and pre-incubate for 5 minutes at 37 °C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time and determine the half-life (t½) and intrinsic clearance (CLint).
Biological Evaluation: Targeting Sigma Receptors
Derivatives of N-benzylpiperidine have been widely reported to exhibit affinity for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders. Therefore, a comparative evaluation of the two title compounds for their sigma-1 (σ₁) and sigma-2 (σ₂) receptor binding affinity is highly relevant.
Protocol 4: Sigma Receptor Radioligand Binding Assay
Rationale: This assay will determine the binding affinity (Ki) of the test compounds for the σ₁ and σ₂ receptors, providing insight into their potential pharmacological activity.
Materials:
-
Test compounds
-
[³H]-(+)-pentazocine (for σ₁ receptor)
-
[³H]-DTG (1,3-di-o-tolylguanidine) (for σ₂ receptor)
-
Haloperidol (for non-specific binding determination)
-
Membrane preparations from cells expressing human σ₁ or σ₂ receptors
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a 96-well plate, add the assay buffer, radioligand ([³H]-(+)-pentazocine for σ₁ or [³H]-DTG for σ₂), and varying concentrations of the test compound.
-
For the determination of non-specific binding, add a high concentration of haloperidol.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at 37 °C for 90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ values from the competition binding curves and convert them to Ki values using the Cheng-Prusoff equation.
Expected Influence of Fluorination on Biological Activity
The introduction of the 4-fluoro substituent can influence biological activity in several ways:
-
Altered Binding Affinity: The fluorine atom can engage in specific interactions with the receptor binding pocket, such as hydrogen bonding or favorable electrostatic interactions, potentially increasing binding affinity.
-
Conformational Effects: The presence of the fluorine atom can influence the preferred conformation of the benzyl group, which may lead to a more favorable orientation for receptor binding.
-
Modified Pharmacokinetics: As discussed, fluorination can increase metabolic stability, leading to a longer duration of action in vivo.
Comparative Summary and Conclusion
This guide provides a comprehensive framework for the comparative evaluation of this compound and 1-benzylpiperidine-4-carboxylic acid. While both compounds share a common scaffold, the strategic incorporation of a fluorine atom in the former is anticipated to significantly modulate its physicochemical and biological properties.
The fluorinated analog is expected to exhibit increased lipophilicity and potentially altered pKa, which may translate to differences in solubility, membrane permeability, and receptor binding. Furthermore, the 4-fluoro position could influence metabolic stability, a critical parameter in drug design.
The provided detailed experimental protocols for synthesis and comparative evaluation will enable researchers to generate robust, head-to-head data on these two compounds. The results of these studies will provide valuable insights into the impact of para-fluorination on this particular scaffold and guide further optimization efforts in the pursuit of novel therapeutics. It is through such systematic and comparative analyses that the subtle yet profound effects of structural modifications can be fully elucidated, ultimately leading to the design of safer and more efficacious drugs.
References
-
PubChem. 1-Benzylpiperidine-4-carboxylic acid. [Link]
-
PubMed Central. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. [Link]
-
PubMed. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. [Link]
-
PubMed. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. [Link]
-
PubMed Central. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]
-
ACS Publications. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity .sigma. ligands. [Link]
-
IRIS - Unict. A focus on piperidine and piperazine scaffolds. [Link]
-
Academia.edu. Synthesis, Characterization and biological study of Piperidine Derivatives. [Link]
-
eScholarship. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. [Link]
-
PubChem. 1-Benzylpiperidine-4-carboxamide. [Link]
-
PubChem. 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid. [Link]
-
ChemBK. piperidine-4-carboxylic acid. [Link]
-
ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]
-
Uniba. Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. [Link]
-
Wikipedia. 4-Benzylpiperidine. [Link]
-
ACD/Labs. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
-
PubMed Central. Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
